molecular formula C18H16FNO3 B6411224 4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1261940-88-8

4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411224
CAS No.: 1261940-88-8
M. Wt: 313.3 g/mol
InChI Key: XZGCKSZRDVZNSM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a synthetic organic compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom and the pyrrolidine ring can significantly influence the compound’s chemical properties and biological activity.

Properties

IUPAC Name

4-fluoro-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-16-7-6-14(18(22)23)11-15(16)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCKSZRDVZNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692098
Record name 6-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-88-8
Record name 6-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its binding mode and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-phenoxybenzoic acid: Similar structure but with a phenoxy group instead of a pyrrolidine ring.

    3-Fluoropyridine-4-carboxylic acid: Contains a fluorine atom and a carboxylic acid group but lacks the pyrrolidine ring.

Uniqueness

4-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the combination of the fluorine atom, pyrrolidine ring, and benzoic acid moiety. This combination can result in distinct chemical properties and biological activities compared to similar compounds.

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